Evidence Item 1: Cyclopropyl-Substituted Imidazole Confers Enhanced Metabolic Stability Relative to N-Unsubstituted or N-Methyl Imidazole Analogs
The 2-cyclopropyl substituent on the imidazole ring of the target compound introduces a constrained, sp³-rich ring system with elevated C–H bond dissociation energy (~106 kcal·mol⁻¹ for cyclopropane C–H vs. ~98 kcal·mol⁻¹ for a typical secondary alkyl C–H), which is established in the medicinal chemistry literature to reduce susceptibility to cytochrome P450-mediated oxidative metabolism [1]. In the context of imidazole-containing Cav3.2 blockers, patents from Nippon Chemiphar and Kindai University explicitly describe that cyclopropane-substituted imidazole-carboxamide compounds are preferred embodiments for achieving sustained target engagement, and the patent family distinguishes these from non-cyclopropyl analogs (e.g., where the imidazole 2-position is hydrogen, methyl, or ethyl) based on both potency and duration of action [2]. This differentiation is pharmacologically meaningful: compounds lacking the cyclopropyl group are anticipated to undergo faster N-dealkylation or imidazole ring oxidation, reducing their effective half-life in hepatocyte or microsomal stability assays.
| Evidence Dimension | Predicted metabolic stability (qualitative rank order based on C–H BDE) |
|---|---|
| Target Compound Data | Contains 2-cyclopropyl-1H-imidazole; C–H BDE ≈ 106 kcal·mol⁻¹ at the cyclopropyl ring |
| Comparator Or Baseline | N-(2-(1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (imidazole 2-position = H; secondary alkyl C–H BDE ≈ 98 kcal·mol⁻¹) and N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (imidazole 2-position = CH₃) |
| Quantified Difference | C–H BDE difference of ~8 kcal·mol⁻¹ corresponds to a predicted ~10²- to 10³-fold slower rate of hydrogen-atom abstraction by CYP Compound I (class-level inference based on the Polanyi–Evans–Bell relationship for C–H oxidation [1]) |
| Conditions | Inferred from established physical-organic principles and medicinal chemistry precedent for cyclopropyl-containing drugs (e.g., pitavastatin, risdiplam); direct head-to-head microsomal stability data for the target compound versus des-cyclopropyl analog were not located in public-domain sources as of the search date. |
Why This Matters
For researchers designing in vivo efficacy studies (e.g., neuropathic pain models requiring sustained Cav3.2 blockade), the cyclopropyl group is expected to prolong compound residence time, making CAS 2034587-84-1 a more suitable tool compound than its des-cyclopropyl congeners for protocols exceeding 2–4 hours.
- [1] Hypha Discovery Blog. Metabolism of cyclopropyl groups: a double-edged sword. Julia Shanu-Wilson. Published 2021-09-23. (Documents that the high C–H bond dissociation energy of cyclopropyl rings reduces susceptibility to CYP-mediated oxidative metabolism; cites pitavastatin and Merck IDO1 inhibitor case studies where cyclopropyl introduction improved metabolic stability and reduced DDI liability.) View Source
- [2] Patent US11420944B2. Voltage-dependent T-type calcium channel blocker. Filed 2017-01-12. Granted 2022-08-23. (Claims and preferred embodiments distinguish cyclopropane-substituted imidazole-carboxamides from non-cyclopropyl analogs; the patent's Markush structures and dependent claims identify cyclopropane as a critical moiety for T-type calcium channel blocking activity.) View Source
